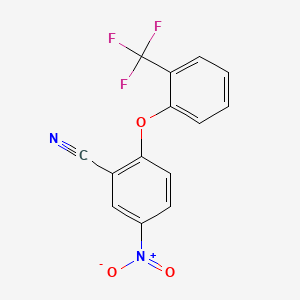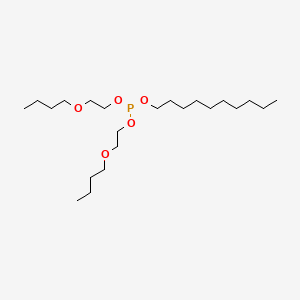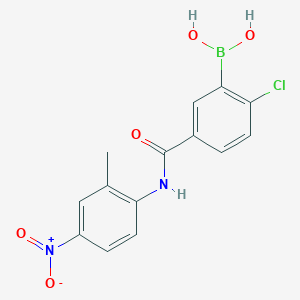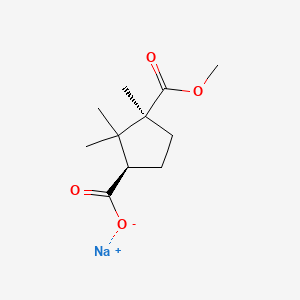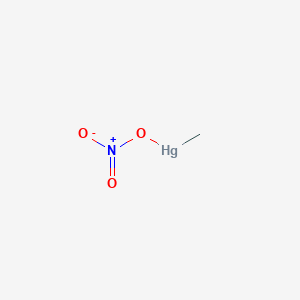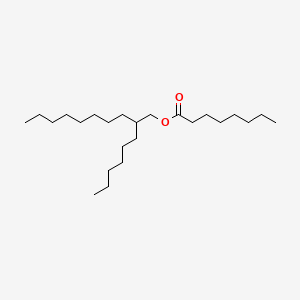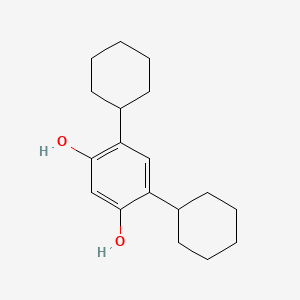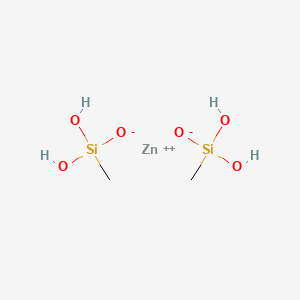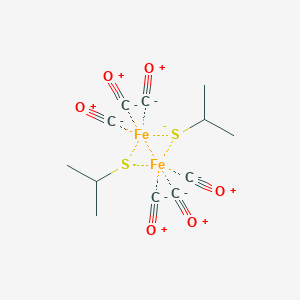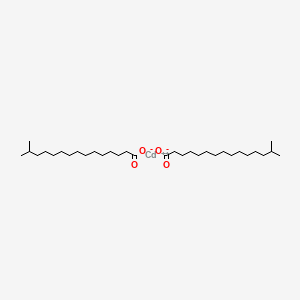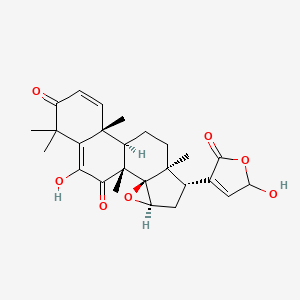
Walsuranolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Walsuranolide is a limonoid compound isolated from the genus Walsura, which belongs to the family Meliaceae. Limonoids are a group of highly oxygenated triterpenoids known for their diverse biological activities. This compound, along with other limonoids, has been studied for its potential medicinal properties, including cytotoxic, antimicrobial, and anti-inflammatory effects .
準備方法
The preparation of Walsuranolide involves the extraction and isolation from the leaves and twigs of Walsura yunnanensis. The process typically includes the following steps:
Extraction: The plant material is extracted three times with 95% ethanol.
Partitioning: The ethanol extracts are suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
Purification: The ethyl acetate-soluble fraction is purified by column chromatography to isolate this compound and other related compounds.
化学反応の分析
Walsuranolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 11β-hydroxy-23-O-methylthis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are various hydroxylated and methoxylated derivatives of this compound .
科学的研究の応用
Chemistry: Walsuranolide and its derivatives are used as starting materials for the synthesis of new bioactive compounds.
Biology: The compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: this compound has shown antimicrobial, anti-inflammatory, and antioxidant properties, which could be beneficial in treating various diseases.
Industry: The compound’s insecticidal properties make it useful in developing natural pesticides
作用機序
The mechanism of action of Walsuranolide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting cell proliferation: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antimicrobial activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory effects: This compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
類似化合物との比較
Walsuranolide is structurally similar to other limonoids, such as cedrelone and yunnanolide. it is unique due to its specific hydroxyl and methoxy functional groups, which contribute to its distinct biological activities. Similar compounds include:
Cedrelone: Another limonoid with cytotoxic and antimicrobial properties.
Yunnanolide: A limonoid known for its insecticidal and antimalarial activities
特性
CAS番号 |
283174-66-3 |
|---|---|
分子式 |
C26H30O7 |
分子量 |
454.5 g/mol |
IUPAC名 |
(1R,2R,4R,6R,7S,10R,11R)-17-hydroxy-6-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
InChI |
InChI=1S/C26H30O7/c1-22(2)15(27)7-8-23(3)14-6-9-24(4)13(12-10-17(28)32-21(12)31)11-16-26(24,33-16)25(14,5)20(30)18(29)19(22)23/h7-8,10,13-14,16-17,28-29H,6,9,11H2,1-5H3/t13-,14+,16+,17?,23+,24-,25-,26+/m0/s1 |
InChIキー |
UFLBAMXRHVHVFS-HAOHZRKSSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=CC(OC6=O)O)C)O)(C)C)C |
正規SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=CC(OC6=O)O)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


